![molecular formula C12H13NO3 B13945533 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-furanylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Reaction Mechanism: The furanylmethylamine reacts with the 1,2-benzenediol through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- may involve:
Large-Scale Reactors: The reaction is conducted in large-scale reactors to ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Reduced forms of the original compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
科学的研究の応用
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
1,2-Benzenediol (Catechol): The parent compound, which lacks the furanylmethylamino group.
4-Methylcatechol: A derivative with a methyl group instead of the furanylmethylamino group.
1,4-Benzenediol (Hydroquinone): A similar compound with hydroxyl groups in the para position.
Uniqueness
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- is unique due to the presence of the furanylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-[(furan-2-ylmethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-11-4-3-9(6-12(11)15)7-13-8-10-2-1-5-16-10/h1-6,13-15H,7-8H2 |
InChIキー |
VTUJFJAPMISIRM-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)CNCC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


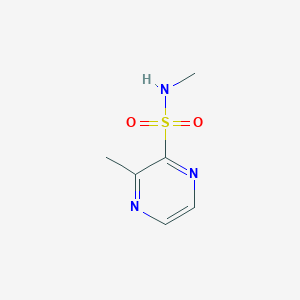
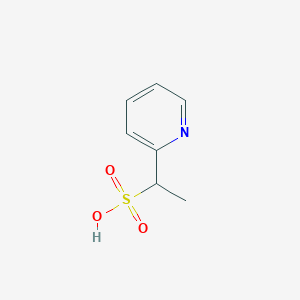
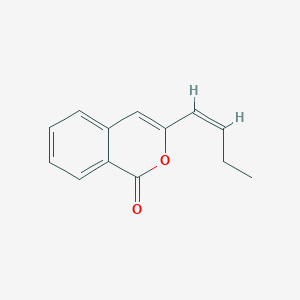
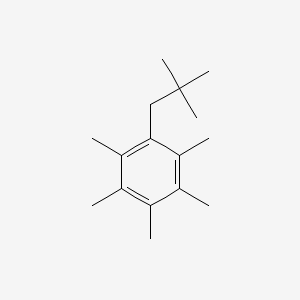
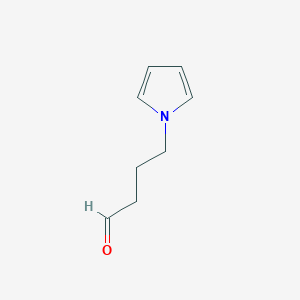
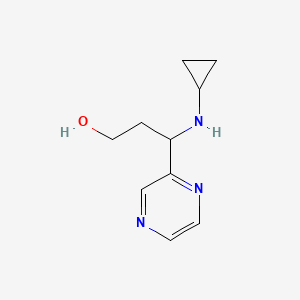

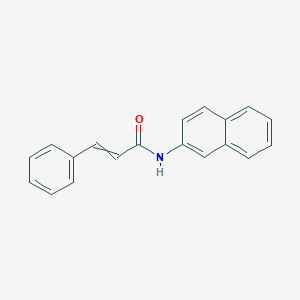
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
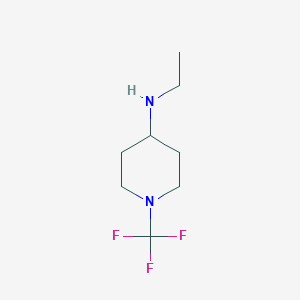
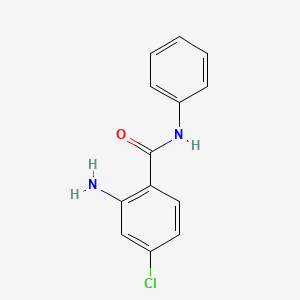


![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
